Cas no 2137081-87-7 (tert-butyl N-(1S)-1-3-fluoro-5-(trifluoromethyl)phenyl-3-oxopropylcarbamate)

tert-butyl N-(1S)-1-3-fluoro-5-(trifluoromethyl)phenyl-3-oxopropylcarbamateは、有機合成化学において重要な中間体として利用される化合物です。この化合物は、(1S)立体配置を有するキラル中心と、3-フルオロ-5-(トリフルオロメチル)フェニル基、3-オキソプロピル基を含む特異的な構造を持ちます。tert-ブトキシカルボニル(Boc)保護基を有することで、アミン官能基の選択的な保護が可能であり、ペプチド合成や医薬品中間体の製造プロセスにおいて高い有用性を示します。フッ素原子とトリフルオロメチル基の導入により、分子の脂溶性や代謝安定性が向上する特徴があります。高純度での合成が可能であり、光学純度の保持が要求される精密有機合成において重要な役割を果たします。

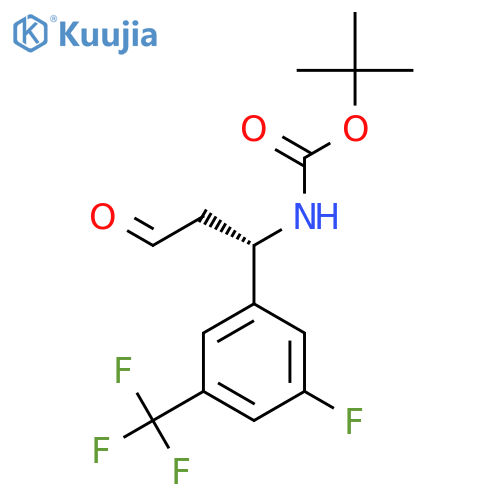

2137081-87-7 structure

商品名:tert-butyl N-(1S)-1-3-fluoro-5-(trifluoromethyl)phenyl-3-oxopropylcarbamate

tert-butyl N-(1S)-1-3-fluoro-5-(trifluoromethyl)phenyl-3-oxopropylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-(1S)-1-3-fluoro-5-(trifluoromethyl)phenyl-3-oxopropylcarbamate

- 2137081-87-7

- tert-butyl N-[(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropyl]carbamate

- EN300-1163774

-

- インチ: 1S/C15H17F4NO3/c1-14(2,3)23-13(22)20-12(4-5-21)9-6-10(15(17,18)19)8-11(16)7-9/h5-8,12H,4H2,1-3H3,(H,20,22)/t12-/m0/s1

- InChIKey: QVRSPAQHKBFUFO-LBPRGKRZSA-N

- ほほえんだ: FC1C=C(C(F)(F)F)C=C(C=1)[C@H](CC=O)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 335.11445605g/mol

- どういたいしつりょう: 335.11445605g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 23

- 回転可能化学結合数: 6

- 複雑さ: 420

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

tert-butyl N-(1S)-1-3-fluoro-5-(trifluoromethyl)phenyl-3-oxopropylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1163774-100mg |

tert-butyl N-[(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropyl]carbamate |

2137081-87-7 | 100mg |

$943.0 | 2023-10-03 | ||

| Enamine | EN300-1163774-10.0g |

tert-butyl N-[(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropyl]carbamate |

2137081-87-7 | 10g |

$4606.0 | 2023-06-08 | ||

| Enamine | EN300-1163774-0.05g |

tert-butyl N-[(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropyl]carbamate |

2137081-87-7 | 0.05g |

$900.0 | 2023-06-08 | ||

| Enamine | EN300-1163774-50mg |

tert-butyl N-[(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropyl]carbamate |

2137081-87-7 | 50mg |

$900.0 | 2023-10-03 | ||

| Enamine | EN300-1163774-500mg |

tert-butyl N-[(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropyl]carbamate |

2137081-87-7 | 500mg |

$1027.0 | 2023-10-03 | ||

| Enamine | EN300-1163774-1000mg |

tert-butyl N-[(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropyl]carbamate |

2137081-87-7 | 1000mg |

$1070.0 | 2023-10-03 | ||

| Enamine | EN300-1163774-0.25g |

tert-butyl N-[(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropyl]carbamate |

2137081-87-7 | 0.25g |

$985.0 | 2023-06-08 | ||

| Enamine | EN300-1163774-1.0g |

tert-butyl N-[(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropyl]carbamate |

2137081-87-7 | 1g |

$1070.0 | 2023-06-08 | ||

| Enamine | EN300-1163774-2.5g |

tert-butyl N-[(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropyl]carbamate |

2137081-87-7 | 2.5g |

$2100.0 | 2023-06-08 | ||

| Enamine | EN300-1163774-0.5g |

tert-butyl N-[(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropyl]carbamate |

2137081-87-7 | 0.5g |

$1027.0 | 2023-06-08 |

tert-butyl N-(1S)-1-3-fluoro-5-(trifluoromethyl)phenyl-3-oxopropylcarbamate 関連文献

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

2137081-87-7 (tert-butyl N-(1S)-1-3-fluoro-5-(trifluoromethyl)phenyl-3-oxopropylcarbamate) 関連製品

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量